molecular formula C20H23ClFN3O2S B2368705 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1052531-64-2

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2368705
CAS No.: 1052531-64-2
M. Wt: 423.93
InChI Key: IRUJWMYZPGKOSG-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H23ClFN3O2S and its molecular weight is 423.93. The purity is usually 95%.
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Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, focusing on antibacterial, antifungal, and anticancer properties, while also discussing relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C₁₇H₁₉ClFN₃O₂S
  • Molecular Weight : Approximately 438.9 g/mol
  • Key Functional Groups : Dimethylamino group, fluorobenzothiazole moiety, and a phenoxyacetamide structure.

This structural diversity is believed to enhance its solubility and biological activity compared to other similar compounds.

Antibacterial Activity

Research indicates that the compound exhibits moderate antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study published in the journal "Molecules," it was shown that while the compound had some effectiveness against these strains, it was not as potent as conventional antibiotics. Further investigations are necessary to elucidate the mechanism of action and potential for resistance development.

Antifungal Activity

Similar compounds within the benzothiazole family have demonstrated antifungal properties. For instance, derivatives of benzothiazole have been reported to inhibit fungal growth effectively in vitro. The specific antifungal activity of this compound remains to be conclusively determined, but preliminary data suggest it may share these properties .

Anticancer Activity

The compound has shown promise in anticancer research. In various assays, derivatives with similar structures have been observed to exhibit significant cytotoxic effects against cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)Assay Type
Compound AA549 (Lung)8.78 ± 3.622D Assay
Compound BNCI-H358 (Lung)6.68 ± 152D Assay
Compound CA549 (Lung)19.94 ± 2.193D Assay
Compound DNCI-H358 (Lung)11.27 ± 0.493D Assay

These findings illustrate that while the compound may not be universally effective across all formats, it demonstrates higher efficacy in two-dimensional cultures compared to three-dimensional models .

Study on Antibacterial Properties

A notable study conducted in 2013 evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The results indicated moderate effectiveness against E. coli and S. aureus, suggesting potential as a lead compound for further development in antibacterial therapies.

Research on Anticancer Effects

In a recent investigation into the anticancer properties of benzothiazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results showed promising antiproliferative activity, particularly in lung cancer models, highlighting the need for more extensive studies to explore their therapeutic potential .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S.ClH/c1-23(2)12-7-13-24(18(25)14-26-15-8-4-3-5-9-15)20-22-19-16(21)10-6-11-17(19)27-20;/h3-6,8-11H,7,12-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJWMYZPGKOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)COC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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